3-(2-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
3-(2-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-prop-2-enylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-3-12-23-18-19-14-9-5-4-8-13(14)17(21)20(18)15-10-6-7-11-16(15)22-2/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCNPMRPVJBCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and prop-2-en-1-ylsulfanyl derivatives.
Condensation Reaction: The starting materials undergo a condensation reaction to form the quinazolinone core structure.
Functional Group Modification:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and substitution reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxy or prop-2-en-1-ylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives.
Scientific Research Applications
3-(2-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves:
Molecular Targets: Binding to specific enzymes or receptors in the body.
Pathways Involved: Modulating signaling pathways related to cell proliferation, apoptosis, or inflammation.
Biological Effects: Inhibiting enzyme activity, blocking receptor sites, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 3-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one.
Sulfur-Containing Quinazolines: Compounds with similar sulfur-containing side chains.
Uniqueness
3-(2-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of a methoxyphenyl group and a prop-2-en-1-ylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
